N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
Description
N-(2-Methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a pyrazolo[4,3-c]pyridine derivative characterized by a methoxyphenethyl carboxamide substituent at position 7 and a methyl group at position 5. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, which often exhibit pharmacological activities such as kinase inhibition or receptor modulation.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-26-14-18(22(28)24-13-12-16-8-6-7-11-20(16)30-2)21-19(15-26)23(29)27(25-21)17-9-4-3-5-10-17/h3-11,14-15H,12-13H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSYHGOPGLQYJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
Structural and Functional Differences
- Substituent Effects: The 2-methoxyphenethyl group in the target compound likely enhances lipophilicity compared to smaller substituents like the 2-methoxyethyl group in . This may influence membrane permeability or receptor binding. Bulky groups (e.g., benzyl) may hinder enzymatic degradation but reduce solubility.
- Synthetic Accessibility: Compound 9d () exhibits a low synthesis yield (25%), suggesting challenges in introducing the 4-nitrophenylamino group. The target compound’s synthesis route is unreported but may face similar hurdles due to its complex substituents.
Physicochemical Properties
- Molecular Weight Trends :
- Melting Points :
Research Findings and Implications
- In contrast, the target compound’s methoxyphenethyl group could favor interactions with aromatic receptors. 5-Substituent Effects: Methyl (target) vs. propyl () substitutions may modulate steric effects, influencing target engagement or off-target interactions.
- Potential Applications: The cycloheptyl carboxamide in suggests exploration of bulky substituents for selective receptor modulation, while the target compound’s methoxyphenethyl group may align with neuroactive or anti-inflammatory scaffolds.
Q & A
Q. What are the standard synthetic routes for synthesizing N-(2-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Condensation reactions to form the pyrazolo[4,3-c]pyridine core.
- Substitution reactions to introduce the 2-methoxyphenethyl and phenyl groups.
- Carboxamide formation via coupling agents like EDCI or HOBt. Key considerations include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and catalysts (e.g., Pd for cross-coupling). Purification often employs column chromatography or recrystallization .
Q. How is the compound characterized post-synthesis to confirm structural integrity?
Characterization methods include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- X-ray crystallography (if single crystals are obtained) to resolve 3D conformation.
- HPLC to assess purity (>95% required for biological assays). Discrepancies in spectral data may indicate impurities or isomerization .
Advanced Research Questions
Q. How can researchers optimize the compound’s biological activity through structural modifications?
Strategies include:
- Substituent variation : Replacing the methoxyphenethyl group with halogenated or electron-withdrawing groups to enhance target binding (e.g., fluorophenyl analogs in showed improved PDE inhibition).
- Scaffold hopping : Testing pyrazolo[4,3-c]pyridine derivatives with fused heterocycles (e.g., thiazole in ) to modulate pharmacokinetics.
- Structure-activity relationship (SAR) studies : Systematic screening of analogs to identify critical functional groups for potency .
Q. What computational methods are used to study the compound’s interactions with biological targets?
- Docking simulations (AutoDock, Schrödinger) to predict binding modes with enzymes like phosphodiesterases.
- Density Functional Theory (DFT) to analyze electronic properties (e.g., charge distribution at the carboxamide group).
- Molecular dynamics (MD) simulations to assess stability of target-ligand complexes over time. Validation requires correlation with in vitro assays (e.g., IC₅₀ values) .
Q. How should researchers address contradictions in biological activity data across studies?
Contradictions may arise from:
- Purity variability : Impurities >5% can skew results; repeat synthesis with rigorous QC.
- Assay conditions : Differences in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO).
- Structural analogs : Misattribution of activity to closely related compounds (e.g., ethyl vs. methyl substituents). Mitigation includes using standardized protocols and orthogonal assays (e.g., SPR and cellular uptake studies) .
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Measure IC₅₀ against purified targets (e.g., PDE isoforms).
- Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
- Knockout models : CRISPR/Cas9-mediated deletion of suspected targets to assess phenotypic rescue.
- Metabolomics : Identify downstream metabolic perturbations via LC-MS .
Q. What advanced techniques analyze the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic conditions, UV light, or oxidizing agents.
- Plasma stability assays : Incubate with human plasma and quantify degradation via LC-MS/MS.
- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf life. Degradation products are characterized using tandem mass spectrometry .
Q. How can in vitro data be translated to in vivo efficacy studies?
- Pharmacokinetic (PK) profiling : Assess bioavailability, half-life, and tissue distribution in rodent models.
- Pharmacodynamic (PD) markers : Measure target modulation (e.g., cAMP levels for PDE inhibitors).
- Species-specific metabolism : Use liver microsomes from humans vs. rodents to predict clearance rates. Bridging studies require dose scaling based on body surface area .
Q. What strategies mitigate synthesis challenges (e.g., low yields, side reactions)?
- Flow chemistry : Improves heat/mass transfer for exothermic reactions (e.g., cyclization steps).
- Design of Experiments (DoE) : Optimize variables (solvent, catalyst loading) via response surface methodology.
- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™). highlights continuous flow reactors for scalable synthesis .
Q. How do researchers prioritize derivatives for preclinical development?
- Lipinski’s Rule of Five : Filter compounds with poor solubility or permeability.
- Off-target screening : Use panels (e.g., CEREP) to assess selectivity.
- In silico toxicity prediction : Tools like Derek Nexus flag structural alerts (e.g., mutagenic nitro groups).
- Cost-effectiveness : Evaluate synthetic complexity and raw material availability .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Pyrazolo[4,3-c]pyridine Derivatives
| Step | Conditions | Yield Range | Reference |
|---|---|---|---|
| Core cyclization | DMF, 80°C, 12 h | 45–60% | |
| Carboxamide coupling | EDCI/HOBt, DCM, rt, 6 h | 70–85% | |
| Purification | Silica gel chromatography (EtOAc/Hexane) | >95% purity |
Q. Table 2. Computational Tools for Target Interaction Analysis
| Method | Application | Software | Reference |
|---|---|---|---|
| Molecular docking | Binding mode prediction | AutoDock Vina | |
| DFT calculations | Electronic structure analysis | Gaussian 16 | |
| MD simulations | Stability of ligand-target complexes | GROMACS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
